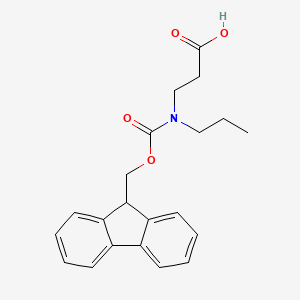

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(propyl)amino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an alanine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Structure Analysis

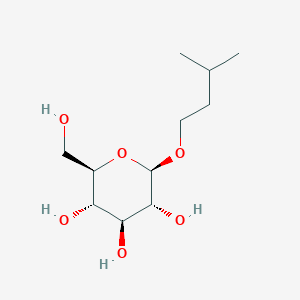

The molecular weight of this compound is 325.36 and its formula is C19H19NO4 .Physical And Chemical Properties Analysis

This compound is a solid with a color ranging from white to light yellow . It has a solubility of 100 mg/mL in DMSO .Scientific Research Applications

Synthesis and Application in Peptide Research

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(propyl)amino)propanoic acid, commonly referred to as Fmoc, is extensively used in the synthesis of peptides. Šebesta and Seebach (2003) describe the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003). Ellmerer-Müller et al. (1998) also report the successful application of the Arndt-Eistert protocol to produce N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).

Applications in Oligomer Synthesis

Gregar and Gervay-Hague (2004) utilized N-Fmoc-protected sugar amino acids derived from neuraminic acids for the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).

Self-Assembled Structures

Fmoc-modified amino acids have been studied for their self-assembling properties. Gour et al. (2021) investigated the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids under various conditions (Gour et al., 2021).

Enzyme-Activated Surfactants

Cousins et al. (2009) demonstrated the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, which were converted into enzymatically activated surfactants (Cousins et al., 2009).

Biomedical Imaging

Morales et al. (2010) explored the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative for biomedical imaging applications (Morales et al., 2010).

Mechanism of Action

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

Amino acids and their derivatives, including alanine derivatives, have been commercially used as ergogenic supplements . They are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

As an alanine derivative, it may contribute to the processes of protein synthesis and muscle repair, given the known roles of amino acids in these processes .

properties

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-12-22(13-11-20(23)24)21(25)26-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19H,2,11-14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDVCHDTTFLIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2430171.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea](/img/structure/B2430174.png)

![2-hexyl-4-[4-(2-hexyl-5-methyl-3-oxo-1H-pyrazole-4-carbonyl)benzoyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B2430179.png)

![[2-[(2,2,6,6-Tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2430184.png)

![methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2430185.png)

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)